4-(Piperazin-1-yl)pyrimidin-2-amine dihydrochloride
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Overview
Description
4-(Piperazin-1-yl)pyrimidin-2-amine dihydrochloride is a chemical compound with the molecular formula C8H14Cl2N5. It is a derivative of piperazine and pyrimidine, two important heterocyclic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Piperazin-1-yl)pyrimidin-2-amine dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines. Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization results in the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(Piperazin-1-yl)pyrimidin-2-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized piperazine derivatives, while substitution reactions can produce various substituted pyrimidine compounds.
Scientific Research Applications
4-(Piperazin-1-yl)pyrimidin-2-amine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(Piperazin-1-yl)pyrimidin-2-amine dihydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-(Piperazin-1-yl)pyrimidin-4-amine dihydrochloride: A similar compound with slight structural differences.
1-(2-Pyrimidyl)piperazine: Another related compound used in similar research applications.
Uniqueness
4-(Piperazin-1-yl)pyrimidin-2-amine dihydrochloride is unique due to its specific combination of piperazine and pyrimidine moieties, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.
Properties
Molecular Formula |
C8H15Cl2N5 |
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Molecular Weight |
252.14 g/mol |
IUPAC Name |
4-piperazin-1-ylpyrimidin-2-amine;dihydrochloride |
InChI |
InChI=1S/C8H13N5.2ClH/c9-8-11-2-1-7(12-8)13-5-3-10-4-6-13;;/h1-2,10H,3-6H2,(H2,9,11,12);2*1H |
InChI Key |
ZWXGKUMIYLKVJW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=NC(=NC=C2)N.Cl.Cl |
Origin of Product |
United States |
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